molecular formula C16H13ClN4O2 B10908738 1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10908738
M. Wt: 328.75 g/mol
InChI Key: VIHVGCDTFHDIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a chlorophenoxy group

Preparation Methods

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenoxy and pyridine groups. One common synthetic route involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-pyridylhydrazine to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.

Chemical Reactions Analysis

1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-[(4-bromophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide: This compound has a bromophenoxy group instead of a chlorophenoxy group, which may result in different reactivity and biological activity.

    1-[(4-methoxyphenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    1-[(4-fluorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide: The fluorophenoxy group can enhance the compound’s stability and bioavailability.

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c17-12-1-3-14(4-2-12)23-11-21-10-7-15(20-21)16(22)19-13-5-8-18-9-6-13/h1-10H,11H2,(H,18,19,22)

InChI Key

VIHVGCDTFHDIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.